molecular formula C5H9NO3 B556449 N-Acetyl-D-alanine CAS No. 19436-52-3

N-Acetyl-D-alanine

Cat. No. B556449
CAS RN: 19436-52-3
M. Wt: 131,13 g/mole
InChI Key: KTHDTJVBEPMMGL-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-D-alanine is a metabolite found in or produced by Saccharomyces cerevisiae . It may be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s). N-acetyl-D-alanine may also be used to study aglycon pocket specific binding on vancomycin .


Synthesis Analysis

N-Acetyl-D-alanine is involved in various biological processes. For instance, it has been found to be upregulated during wakefulness compared to sleep in a metabolomic analysis of mouse prefrontal cortex . In another study, N-acetyl-D-alanine was used as a substrate in the ATP-dependent formation of D-Ala-D-Ala, a critical component in bacterial cell wall biosynthesis .


Molecular Structure Analysis

The solid-state conformational analysis of N-Acetyl-D-alanine, carried out by infrared absorption and X-ray diffraction, has indicated that the molecules are not extended in a regular beta conformation, but rather that they are partially folded .


Chemical Reactions Analysis

N-Acetyl-D-alanine may undergo oxidation by Chloramine-T (CAT) in a hydrochloric acid medium at temperatures between 30 and 50 degrees Celsius . It may also be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s) .


Physical And Chemical Properties Analysis

N-Acetyl-D-alanine has a molecular weight of 131.13 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its molecular formula is C5H9NO3 .

Scientific Research Applications

  • Vibrational Spectroscopy in Protein and DNA Analysis : N-Acetyl-D-alanine has been utilized in the study of protein and DNA structure, hydration, and the binding of biomolecules. Techniques like vibrational absorption and Raman spectroscopy have been applied to amino acids including N-Acetyl-D-alanine, providing insights into their structure and function in different environments (Jalkanen et al., 2006).

  • Role in Osmoregulation : Research on Methanosarcina mazei Gö1 revealed that N-Acetyl-D-alanine can be substituted by glutamate and alanine in osmoregulation processes. This finding suggests its functional versatility in microbial adaptation to varying salinity conditions (Saum et al., 2009).

  • Kinetic Resolution in Pharmaceutical Applications : N-Acetyl-D-alanine is significant in medicine and consumer products. Its kinetic resolution using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus shows potential in producing enantiomerically pure compounds, critical in pharmaceutical synthesis (Zheng et al., 2018).

  • Acetylation and Protein Degradation : Studies have shown that acetylation of amino acids like N-Acetyl-D-alanine can create specific degradation signals in proteins. This understanding is vital for insights into protein turnover and its physiological impacts (Hwang et al., 2010).

  • Biosynthesis of Alanine : Research involving Escherichia coli mutants has been done to enhance the aerobic production of alanine, a process in which N-Acetyl-D-alanine might play a role. This research contributes to our understanding of metabolic pathways and potential industrial applications (Lee et al., 2004).

  • Enzymatic Studies and Urinary Excretion : Studies have been conducted to understand the urinary excretion of enzymes in response to certain drugs, where N-Acetyl-D-alanine has been a focus due to its relevance in kidney function and potential toxicity (Diener et al., 1981).

  • Protein Acetylation Prediction : Computational methods have been developed to identify protein acetylation sites, with N-Acetyl-D-alanine being a significant focus. This research enhances our ability to predict and understand protein modifications and their functional consequences (Lee et al., 2010).

Safety And Hazards

When handling N-Acetyl-D-alanine, it is advised to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

(2R)-2-acetamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHDTJVBEPMMGL-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315865
Record name N-Acetyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-alanine

CAS RN

19436-52-3
Record name N-Acetyl-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19436-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-D-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIE41SBQ9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-D-alanine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-D-alanine
Reactant of Route 3
N-Acetyl-D-alanine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-D-alanine
Reactant of Route 5
Reactant of Route 5
N-Acetyl-D-alanine
Reactant of Route 6
Reactant of Route 6
N-Acetyl-D-alanine

Citations

For This Compound
154
Citations
I Slama, C Ravelet, A Villet, A Ravel… - Journal of …, 2002 - academic.oup.com
… The analysis of the binding data of D,L-dansyl amino acids on a vancomycin stationary phase is investigated in relation to the addition of N-acetyl-D-alanine in the mobile phase. This …
Number of citations: 16 academic.oup.com
J Zheng, X Lan, L Huang, Y Zhang, Z Wang - Chirality, 2018 - Wiley Online Library
… are efficient and stable biocatalysts for the preparation of N-acetyl-D-alanine methyl esters. … The retention times of N-acetyl-D-alanine methyl ester and N-acetyl-L-alanine methyl ester …
Number of citations: 1 onlinelibrary.wiley.com
A Rodriguez-Tebar, D VÁZQUEZ… - The Journal of …, 1986 - jstage.jst.go.jp
… N-Acetyl-D-alanine (AcD-Ala) was purchased from Sigma. The identity of all compounds was assesed by NMR measurements. …
Number of citations: 31 www.jstage.jst.go.jp
BS Lokitz, JE Stempka, AW York, Y Li… - Australian journal of …, 2006 - CSIRO Publishing
… Model compounds N-acetyl-l-alanine (mp 124–125C) and N-acetyl-d-alanine (mp 124–125… N-acetyl-l-alanine and (b) P(ADAL) 201 and the model compound N-acetyl-d-alanine. …
Number of citations: 38 www.publish.csiro.au
AA Hambardzumyan, AV Mkhitaryan… - Applied Biochemistry …, 2016 - Springer
… Similar results were obtained when studying the deacylation of N-acetyl-D-alanine, N-acetyl-D-phenylalanine, N-acetyl-D-valine, and N-acetyl-DLoxyvaline by studied enzyme. However…
Number of citations: 4 link.springer.com
S Shen, HG Floss, H Kumagai, H Yamada… - Journal of the …, 1983 - pubs.rsc.org
… The trapping efficiency was monitored by including 2 trace amount of ~-[~~C]alanine in some of the incubations and measuring the partitioning of 14C between N-acetyl-Dalanine and …
Number of citations: 19 pubs.rsc.org
PH Popieniek, RF Pratt - Analytical biochemistry, 1987 - Elsevier
… The loss of the N-terminal hydrogen bond (and some hydrophobic interaction) is presumably reflected in the weaker binding of N-acetyl-D-alanine with respect to that of N-acetyl-D-…
Number of citations: 70 www.sciencedirect.com
H CO - J. CHEM. SOC., CHEM. COMMUN, 1983 - Citeseer
… The trapping efficiency was monitored by including 2 trace amount of ~-[~~C]alanine in some of the incubations and measuring the partitioning of 14C between N-acetyl-Dalanine and …
Number of citations: 0 citeseerx.ist.psu.edu
R Horner, F Wagner, L Fischer - Applied and environmental …, 1996 - Am Soc Microbiol
… a Substances that did not have a significant effect (1.0 kat g of YDW 1) when they were used at a concentration of 5 mM were N-acetyl-D-alanine, N-acetyl-DL-methionine, …
Number of citations: 38 journals.asm.org
K Sakai, T Obata, K Ideta, M Moriguchi - Journal of fermentation and …, 1991 - Elsevier
… of o-valine, Oalloisoleucine and D-alanine were poor substrates (Table 3), N-acetyl-D-valine and N-acetyl-D-alloisoleucine were competitive inhibitors, but N-acetyl-D-alanine did not …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.